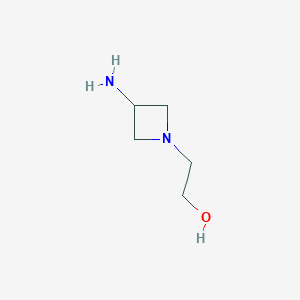

2-(3-Aminoazetidin-1-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

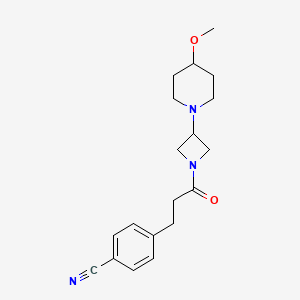

“2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1409292-18-7. It has a molecular weight of 116.16 and its IUPAC name is 2-(3-amino-1-azetidinyl)ethanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure includes an azetidine ring, which is a four-membered cyclic amine, attached to an ethanol group.Scientific Research Applications

Chiral Azetidines in Synthesis

Chiral donor-acceptor azetidines have been identified as powerful reactants for the synthesis of amino acid derivatives, including peptides and natural products, without the need for a catalyst. These compounds are synthesized through highly enantioselective cycloaddition processes and demonstrate broad applicability across various nucleophiles, showcasing their potential in chemistry and biology for forming carbon-nitrogen or carbon-oxygen bonds with high stereocontrol (Marichev et al., 2019).

Heterocyclization Reactions

Azetidine derivatives have been utilized in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione. These reactions highlight the versatility of azetidine-based compounds in generating a wide range of heterocyclic structures, which are crucial in the development of new pharmaceuticals and materials (Palchikov, 2015).

Azetidin-3-ones from Amino Acids

Azetidin-3-ones, prepared from amino acids like L-alanine and L-valine, have been studied for their reactions with nucleophiles to yield new amino-alcohol and amino-acid derivatives. These compounds serve as valuable intermediates for synthesizing biologically active molecules and exploring their potential applications in medicinal chemistry (Podlech & Seebach, 1995).

Azetidin-2-ones as Synthons

Azetidin-2-one, recognized for its role in the synthesis of beta-lactam antibiotics, has been explored as a synthon for constructing a variety of biologically significant compounds. Its use extends to the synthesis of aromatic beta-amino acids, peptides, polyamines, and amino sugars, showcasing the strategic utility of the beta-lactam nucleus in organic synthesis (Deshmukh et al., 2004).

properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUHOZNYHXXUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)

![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![N-(2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2669686.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2669687.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)